7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Medicinal chemistry Structure-activity relationship Benzothiadiazine dioxide

This 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide features three critical structural differentiators absent from standard BTDs: (i) an aromatic 4H scaffold (vs. saturated 3,4-dihydro in IDRA-21/cyclothiazide), (ii) a thioether-linked 3-nitrobenzyl group at position 3, and (iii) a meta-nitro orientation distinct from the para-nitro regioisomer (CAS 899750-30-2). Given the documented SAR hypersensitivity of this chemotype—where single-substituent changes can collapse potency—this compound offers an exclusive pharmacophore geometry for probing AMPA receptor allosteric pockets, kinase selectivity panels, and antileishmanial targets. The 3-nitrobenzyl substituent is chemically addressable for reduction to aniline, enabling downstream probe synthesis. Available as a research-grade screening compound.

Molecular Formula C14H10ClN3O4S2
Molecular Weight 383.82
CAS No. 899977-10-7
Cat. No. B2765821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
CAS899977-10-7
Molecular FormulaC14H10ClN3O4S2
Molecular Weight383.82
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
InChIInChI=1S/C14H10ClN3O4S2/c15-10-4-5-12-13(7-10)24(21,22)17-14(16-12)23-8-9-2-1-3-11(6-9)18(19)20/h1-7H,8H2,(H,16,17)
InChIKeyBYXVYGGBKSOJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 40 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: 7-Chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide (CAS 899977-10-7)


7-Chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 899977-10-7) is a synthetic heterocyclic compound belonging to the 1,2,4-benzothiadiazine 1,1-dioxide class, characterized by a 4H-benzo[e][1,2,4]thiadiazine core bearing a 7-chloro substituent and a 3-((3-nitrobenzyl)thio) moiety . The compound has a molecular formula of C14H10ClN3O4S2 and a molecular weight of 383.8 g/mol . Structurally, it is distinguished from the extensively studied 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide series (e.g., IDRA-21, cyclothiazide) by its aromatic 4H-benzothiadiazine scaffold and a thioether-linked 3-nitrobenzyl substituent at the 3-position [1]. This compound is available as a research-grade screening compound through Life Chemicals (catalog F2700-0473) at ≥90% purity [2].

Why 7-Chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide Cannot Be Replaced by Common Benzothiadiazine Analogs


Benzothiadiazine 1,1-dioxides exhibit steep structure-activity relationships (SAR) where minor substituent changes produce dramatic shifts in target engagement, potency, and even mechanism of action. For example, within the 7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide series evaluated at AMPA receptors, the trisubstituted compounds 7b, 7d, and 7e showed potent activity (EC2× = 2.7–4.3 μM) while the 4-cyclopropyl analog 7f was 14- to 22-fold less potent (EC2× = 60 μM), demonstrating that even single-substituent alterations can collapse pharmacological activity [1]. The target compound possesses three critical structural features absent from standard in-class alternatives: (i) an aromatic 4H-benzothiadiazine scaffold rather than the saturated 3,4-dihydro system found in IDRA-21 and cyclothiazide; (ii) a thioether-linked 3-nitrobenzyl group at position 3 rather than a methyl (IDRA-21), phenyl, or alkylamino group; and (iii) a meta-nitro orientation on the benzyl moiety rather than the para-nitro regioisomer (CAS 899750-30-2). Given the documented SAR hypersensitivity of this chemotype, generic substitution with any closely related benzothiadiazine dioxide—even the para-nitro isomer—would be expected to yield divergent pharmacological outcomes [2].

Quantitative Differentiation Evidence: 7-Chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide vs. Closest Analogs


Regioisomeric Differentiation: Meta-Nitro (CAS 899977-10-7) vs. Para-Nitro (CAS 899750-30-2) Benzylthio Substituent

The target compound (CAS 899977-10-7) carries a 3-nitrobenzylthio substituent at position 3, whereas its closest structural isomer, 7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 899750-30-2), bears the nitro group in the para position . The two compounds share identical molecular formula (C14H10ClN3O4S2) and molecular weight (383.8 g/mol) but differ in the spatial orientation of the electron-withdrawing nitro group, which can alter hydrogen-bonding geometry, π-stacking interactions, and dipole moment relative to the benzothiadiazine core. In structurally related nitrobenzyl-substituted heterocyclic systems, meta- vs. para-nitro positioning has been shown to produce differential inhibitory potency; for example, in a series of 3-nitrobenzyl vs. 5-benzothiophenyl derivatives tested against H. pylori, the 3-nitrobenzyl analog 3e was identified among the most potent inhibitors, demonstrating the functional significance of nitro regioisomerism . No direct head-to-head comparison of CAS 899977-10-7 vs. CAS 899750-30-2 in a common assay has been published to date.

Medicinal chemistry Structure-activity relationship Benzothiadiazine dioxide

Chlorine Substituent Effect: 7-Chloro Derivative (CAS 899977-10-7) vs. Des-Chloro Analog (CAS 899750-36-8)

The target compound features a chlorine atom at position 7 of the benzothiadiazine core, whereas the corresponding des-chloro analog, 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 899750-36-8), lacks this substituent, resulting in a molecular weight reduction of 34.4 g/mol (383.8 vs. 349.4 g/mol) . Within the benzothiadiazine 1,1-dioxide class, the 7-chloro substituent has been extensively associated with enhanced pharmacological activity. Larsen et al. (2016) demonstrated that 7-chloro-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides function as potent AMPA receptor positive allosteric modulators, with trisubstituted 7-chloro derivatives achieving EC2× values of 2.7–4.3 μM in FLIPR assays [1]. In a structurally distinct benzothiadiazine subseries, the 7-chloro-3-phenyl-2H-benzo[e][1,2,4]thiadiazine scaffold exhibited RSK2 kinase inhibition with an IC50 of 2.88 μM, confirming that 7-chloro substitution contributes to target engagement [2]. Additionally, the 7-chloro substituent markedly increases human albumin binding compared to unsubstituted benzothiadiazines, which may influence free fraction and pharmacokinetic behavior in downstream assays [3].

Medicinal chemistry Halogen SAR Benzothiadiazine dioxide

Scaffold Differentiation: 4H-Benzothiadiazine (Aromatic) vs. 3,4-Dihydro-2H-Benzothiadiazine (Saturated) Core

The target compound possesses a fully aromatic 4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold, in contrast to the saturated 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide core found in extensively characterized AMPA receptor modulators such as IDRA-21 (7-chloro-3-methyl derivative) and cyclothiazide. This scaffold difference is pharmacologically meaningful: the aromatic 4H-benzothiadiazine system presents a planar, conjugated ring geometry with distinct electronic properties compared to the non-planar, conformationally flexible 3,4-dihydro system. Francotte et al. (2014) demonstrated that 4H-1,2,4-benzothiadiazine 1,1-dioxides represent a distinct chemotype within the iGluR modulator landscape, with divergent activity profiles relative to dihydro analogs [1]. A 4H-benzothiadiazine derivative—7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide—was identified as one of the most active benzothiadiazine-derived AMPA-PAMs in vitro, challenging the earlier paradigm that only the dihydro scaffold could support potent AMPA receptor modulation [2]. For context, IDRA-21 (dihydro scaffold) exhibits an EC50 of approximately 600–700 μM in AMPA receptor potentiation assays, while cyclothiazide achieves EC50 ≈ 20–30 μM [3].

AMPA receptor modulation Receptor desensitization Scaffold pharmacology

Supplier Traceability and Purity Specification: Life Chemicals F2700-0473 vs. Alternative Vendor Sources

The target compound is commercially available from Life Chemicals (catalog F2700-0473) at a certified purity of ≥90% across multiple packaging formats ranging from 2 mg ($59) to 100 mg ($248), with intermediate sizes including 4 mg ($66), 5 mg ($69), 20 mg ($79), 40 mg ($140), and 75 mg ($208), as well as μmol-scale options (2 μmol at $57, 5 μmol at $63, 20 μmol at $79) [1]. This multi-format availability with documented pricing and purity specifications provides procurement transparency that is absent for alternative sources of this low-volume research compound. No other supplier has publicly listed pricing or purity data for this specific CAS number. The Life Chemicals catalog designation confirms the compound is maintained within a curated screening library, implying baseline quality control and identity verification [1]. The related literature section associated with this compound references synthetic methodology papers in Dalton Transactions, Polymer Chemistry, Chemical Communications, and Nanoscale, indicating that the benzothiadiazine dioxide scaffold is actively used in diverse research contexts, though none of these indexed publications directly characterize CAS 899977-10-7 [2].

Chemical procurement Screening library Quality specification

Recommended Research Application Scenarios for 7-Chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide (CAS 899977-10-7)


Structure-Activity Relationship (SAR) Expansion of 4H-Benzothiadiazine 1,1-Dioxide AMPA Receptor Modulators

Given the demonstrated potency of 4H-benzothiadiazine 1,1-dioxide derivatives as AMPA receptor positive allosteric modulators—with 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide representing one of the most active benzothiadiazine-derived AMPA-PAMs in vitro [1]—this compound provides a unique 3-((3-nitrobenzyl)thio) substituent topology not explored in published AMPA-PAM SAR studies. Its aromatic 4H scaffold and thioether-linked meta-nitrobenzyl group offer a distinct pharmacophore geometry for probing the allosteric binding pocket characterized by X-ray crystallography of the GluA2 ligand-binding domain [2]. Researchers can use this compound to test whether a thioether-linked aromatic substituent at position 3 supports or disrupts the binding mode previously established for 3-alkyl and 3-aryl BTD derivatives, potentially opening new vectors for potency optimization.

Kinase Inhibition Screening with 7-Chloro-Benzothiadiazine Scaffold

The 7-chloro-benzothiadiazine scaffold has demonstrated RSK2 kinase inhibitory activity (IC50 = 2.88 μM for 7-chloro-3-phenyl-2H-benzo[e][1,2,4]thiadiazine in BindingDB [3]), and broader class evidence indicates benzothiadiazine dioxides can engage kinase targets including GSK-3 and PI3Kδ [4]. The target compound, with its unique 3-nitrobenzylthio substituent, represents a structurally divergent entry point for kinase selectivity profiling. The nitro group can serve as both a hydrogen-bond acceptor and a spectroscopic handle, while the thioether linkage introduces conformational flexibility absent in direct 3-aryl analogs. This compound is suitable for inclusion in kinase panel screens to assess whether 3-thioether substitution redirects kinase selectivity relative to 3-aryl or 3-alkyl congeners.

Chemical Biology Probe Development Leveraging the Nitro Group as a Functional Handle

The 3-nitrobenzyl substituent provides a chemically addressable functional group amenable to reduction to the corresponding aniline (3-aminobenzyl), enabling subsequent derivatization via amide coupling, sulfonylation, or diazotization chemistry [5]. This synthetic tractability makes the compound a valuable intermediate for generating probe molecules or affinity reagents. The 7-chloro substituent additionally offers a potential site for further functionalization through cross-coupling reactions. The Life Chemicals catalog designation as a screening compound with ≥90% purity and availability in quantities from 2 mg to 100 mg supports its use as a starting material for focused library synthesis [6].

Antiparasitic Screening in Leishmaniasis or Trypanosomiasis Models

Benzothiadiazine-1,1-dioxide derivatives have shown potent antileishmanial activity, with compound 1e (3-methyl-2-[3-(trifluoromethyl)benzyl]-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) achieving an IC50 of 0.2 μM against Leishmania major and compound 2c (2-(4-bromobenzyl)-3-phenyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) demonstrating IC50 = 6.5 μM against Leishmania donovani [7]. The target compound shares the benzothiadiazine dioxide core but presents a distinct 3-thioether substitution pattern not represented in published antileishmanial SAR datasets. It is therefore a rational candidate for inclusion in antiparasitic screening panels to probe the chemical space around the 3-position thioether motif. Additionally, thiadiazine derivatives have been explored as trypanothione reductase inhibitors via molecular docking studies, providing a second rationale for antiparasitic evaluation [8].

Quote Request

Request a Quote for 7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.